

thiocarlide chemical structure and properties

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An In-depth Technical Guide to Thiocarlide: Chemical Structure, Properties, and Mechanism of Action

Introduction

Thiocarlide, also known as Isoxyl, is a thiourea derivative drug developed in the 1960s for the treatment of tuberculosis.^{[1][2][3]} It has demonstrated considerable in vitro antimycobacterial activity, proving effective against various multidrug-resistant (MDR) strains of *Mycobacterium tuberculosis*.^{[1][4][5]} After falling out of favor, it has regained scientific interest as a subject for identifying new therapeutic targets and developing novel anti-tuberculosis agents.^[6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its study.

Chemical Structure and Identifiers

Thiocarlide is chemically described as a 4,4'-diisoamyoxydiphenylthiourea.^{[1][7]} Its structure features a central thiourea group ($S=C(NH_2)_2$) symmetrically substituted with two 4-(3-methylbutoxy)phenyl groups.

Identifier	Value	Reference
IUPAC Name	1,3-bis[4-(3-methylbutoxy)phenyl]thiourea	[4] [8]
Synonyms	Isoxyl, Tiocarlide	[2] [4] [9]
CAS Number	910-86-1	[4] [10] [11]
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₂ S	[4] [9] [10] [11]
SMILES	CC(C)CCOc1ccc(cc1)NC(=S)Nc1ccc(OCCC(C)C)cc1	[3] [11]
InChI Key	BWBONKHPVHMQHE-UHFFFAOYSA-N	[4] [11]

Physicochemical Properties

Thiocarlide is a crystalline solid at room temperature. Its solubility profile makes it suitable for in vitro studies using organic solvents.

Property	Value	Reference
Molecular Weight	400.58 g/mol	[4] [10] [11]
Appearance	Crystalline solid	[9]
Solubility	DMSO: ~30 mg/mL mg/mL Ethanol: ~1 mg/mL Sparingly soluble in aqueous buffers	[3] [9] [12]
UV/Vis. λ _{max}	273 nm	[9]
Storage Temperature	-20°C	[3] [9]
Stability	≥ 4 years (at -20°C)	[9]

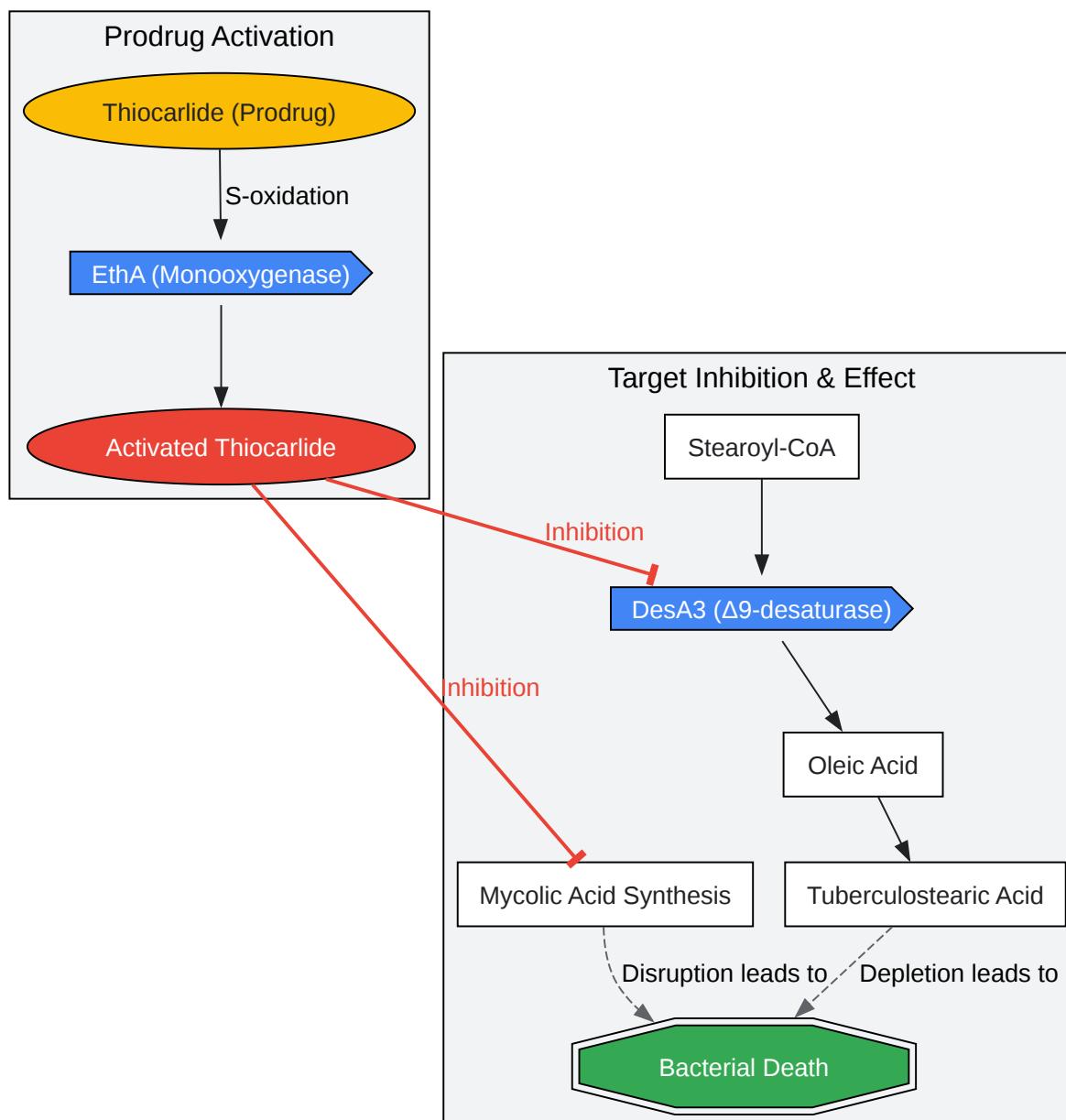
Mechanism of Action

Thiocarlide acts as a prodrug that requires enzymatic activation to exert its antimycobacterial effect. Its unique mechanism targets fatty acid synthesis, which is crucial for the integrity of the mycobacterial cell wall.

The primary target of activated thiocarlide is DesA3, a membrane-bound $\Delta 9$ -stearoyl desaturase in *Mycobacterium tuberculosis*.^{[1][5]} This enzyme is responsible for introducing a double bond into stearoyl-CoA to form oleoyl-CoA. Inhibition of DesA3 leads to a dose-dependent decrease in the synthesis of oleic acid and, consequently, tuberculostearic acid.^{[1][5]} This disruption of unsaturated fatty acid production is lethal to the bacteria.^[1] While thiocarlide also inhibits the synthesis of mycolic acids, studies have shown that this effect is not directly linked to the inhibition of oleic acid synthesis.^{[1][5]}

Cross-resistance studies with ethionamide (ETH) suggest a shared activation pathway.^{[1][7]} This activation is catalyzed by the flavin-containing monooxygenase, EthA, which is believed to S-oxidize the thiocarbonyl moiety of the drug.^{[6][7]}

Thiocarlide Mechanism of Action

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Thiocarlide's activation and inhibitory pathway.

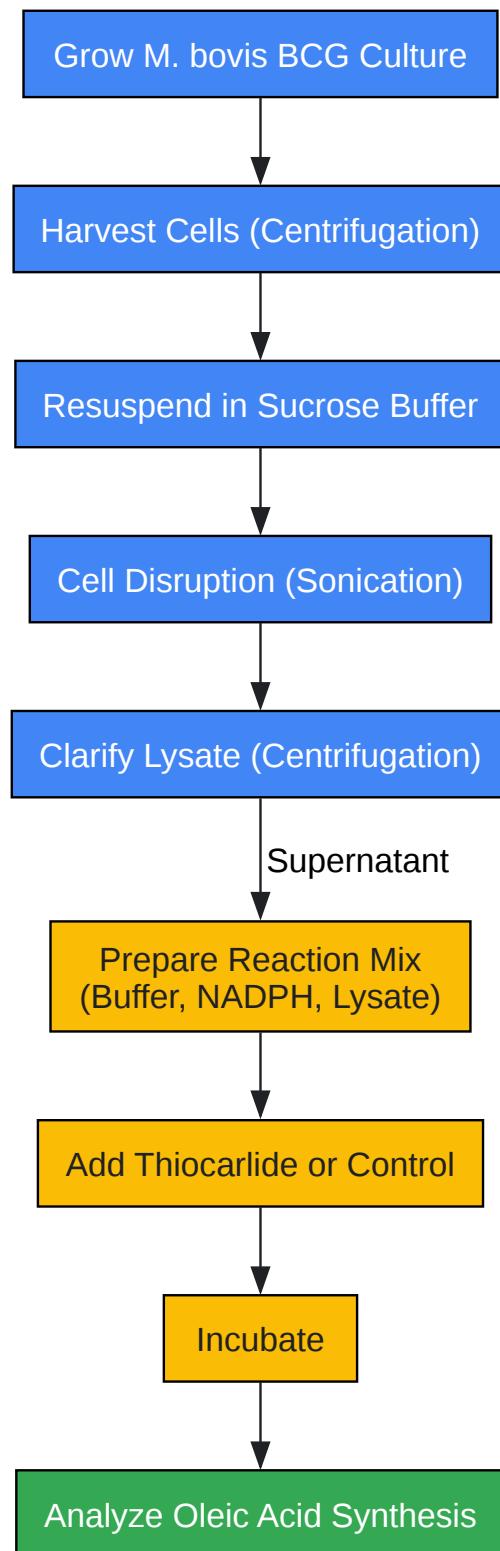
Experimental Protocols

Cell-Free Assay for Δ9-Desaturase Activity

This protocol directly demonstrates the inhibitory effect of thiocarlide on oleic acid synthesis in a cell-free system.[\[1\]](#)

Methodology:

- Cell Culture and Harvest: Grow *M. bovis* BCG strain in Sauton medium supplemented with FeSO₄ (20 mg/liter) and 0.025% Tyloxapol. Harvest cells by centrifugation.
- Cell Lysate Preparation: Resuspend the cell pellet in 0.25 M sucrose. Disrupt the cells using probe sonication. Centrifuge the sonicate at 27,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the active enzyme.
- Enzyme Assay: Prepare a reaction mixture containing:
 - 1 μmol of NADPH in 0.1 mM potassium phosphate buffer (pH 7.2).
 - 2 mg of the mycobacterial protein extract (supernatant).
 - Thiocarlide (or control solvent).
- Incubation and Analysis: Incubate the reaction mixture and subsequently analyze for the conversion of a labeled substrate (e.g., [1-¹⁴C]stearoyl-CoA) to oleic acid using appropriate chromatographic techniques.

Workflow: Cell-Free $\Delta 9$ -Desaturase Assay[Click to download full resolution via product page](#)Experimental workflow for $\Delta 9$ -desaturase assay.

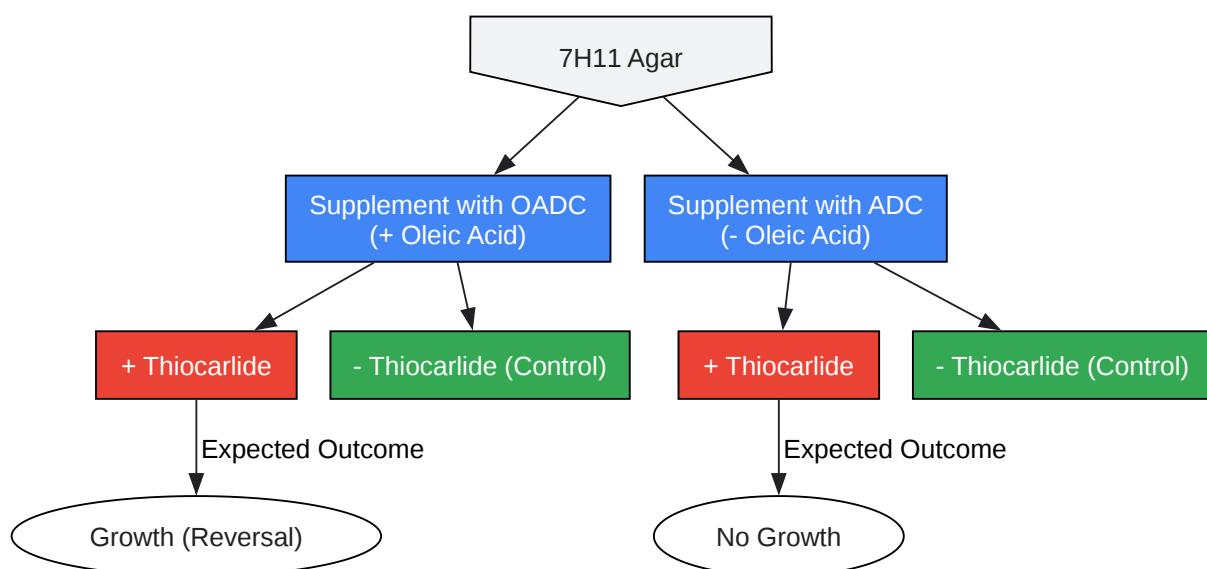
Oleic Acid Reversal Assay

This assay determines if the bactericidal effect of thiocarlide can be reversed by supplementing the growth medium with oleic acid, confirming that oleic acid synthesis is the critical target.[1]

Methodology:

- Prepare Media: Use 7H11 agar as the base medium. Prepare two variations:
 - OADC Supplemented: Contains oleic acid.
 - ADC Supplemented: Lacks oleic acid.
- Incorporate Drug: For each medium variation, prepare plates with and without a specific concentration of thiocarlide (e.g., 0.5 µg/ml).
- Spot Dilutions: Prepare a series of 10-fold serial dilutions of a *M. tuberculosis* culture.
- Inoculation: Spot 5 µl of each dilution onto the surface of the four different types of plates (OADC ± ISO, ADC ± ISO).
- Incubation and Observation: Incubate the plates and observe for mycobacterial growth. A reversal is indicated by growth on the OADC + ISO plate but not on the ADC + ISO plate.

Logic: Oleic Acid Reversal Assay

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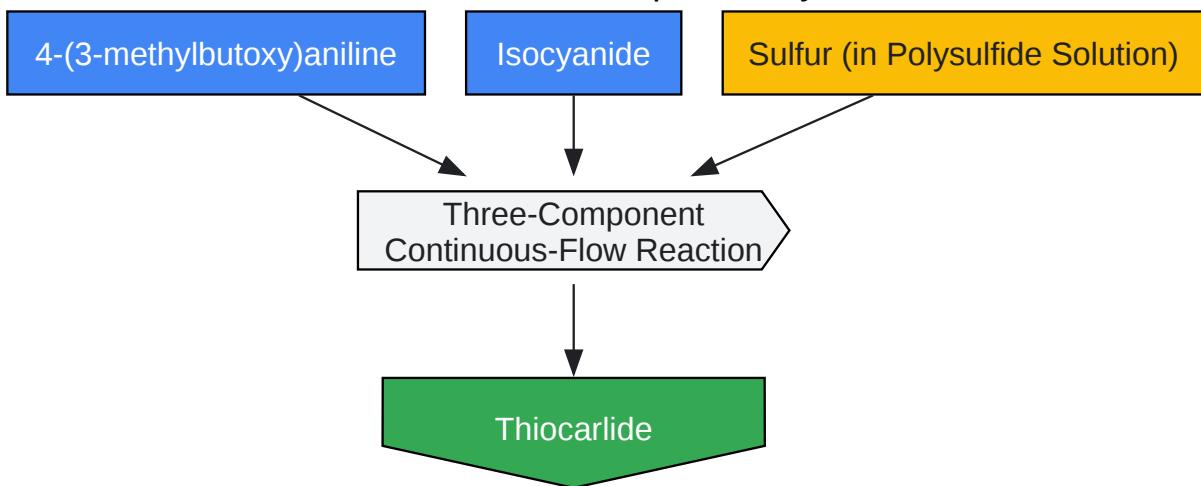
Logical setup of the oleic acid reversal experiment.

Synthesis

Modern synthetic methods allow for the efficient, chromatography-free production of thiocarlide and other thioureas. One such method is a three-component, continuous-flow reaction.[13]

Methodology: This procedure involves the reaction of an amine (4-(3-methylbutoxy)aniline), an isocyanide, and elemental sulfur. The use of an aqueous polysulfide solution allows the reaction to proceed under homogeneous and mild conditions. The final product crystallizes and can be isolated by simple filtration.[13]

Thiocarlide Three-Component Synthesis



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Relationship of reactants in thiocarlide synthesis.

Conclusion

Thiocarlide remains a significant compound in tuberculosis research. Its well-defined mechanism of action, involving the specific inhibition of DesA3 and oleic acid synthesis, validates this pathway as a viable therapeutic target.^{[1][5]} The availability of detailed experimental protocols and modern synthetic routes facilitates further investigation into thiourea derivatives as a promising class of anti-tuberculosis agents.

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